

Spectroscopic Profile of 5-Cyclopropylpyridin-3-amine: A Technical Guide

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Compound of Interest

Compound Name: 5-Cyclopropylpyridin-3-amine

Cat. No.: B597435

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Disclaimer: Publicly accessible, experimentally-derived spectroscopic data for **5-Cyclopropylpyridin-3-amine** is limited. The data presented in this guide is a projection based on the analysis of its structural motifs and comparison with analogous compounds. These predictions are intended to provide a reasonable approximation of the expected spectral characteristics for researchers in drug development and related scientific fields.

This technical guide provides an in-depth overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the compound **5-Cyclopropylpyridin-3-amine**. Detailed experimental protocols for acquiring such data are also included, alongside a workflow diagram for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **5-Cyclopropylpyridin-3-amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectroscopic Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Predicted Coupling Constant (J, Hz)
~7.95	d	1H	H-2 (Pyridine)	~2.5
~7.85	d	1H	H-6 (Pyridine)	~2.0
~7.00	t	1H	H-4 (Pyridine)	~2.3
~3.70	br s	2H	-NH ₂	-
~1.85	tt	1H	-CH- (Cyclopropyl)	~8.5, 5.0
~0.95	m	2H	-CH ₂ - (Cyclopropyl, cis)	-
~0.65	m	2H	-CH ₂ - (Cyclopropyl, trans)	-

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~142.0	C-5 (Pyridine)
~140.5	C-3 (Pyridine)
~135.0	C-2 (Pyridine)
~132.5	C-6 (Pyridine)
~123.0	C-4 (Pyridine)
~15.0	-CH- (Cyclopropyl)
~9.5	-CH ₂ - (Cyclopropyl)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Medium, Sharp (doublet)	N-H Stretch (asymmetric & symmetric)
3100 - 3000	Medium	Aromatic C-H Stretch
3000 - 2900	Medium	Cyclopropyl C-H Stretch
1620 - 1580	Strong	C=C and C=N Ring Stretching
1600 - 1550	Medium	N-H Bend (Scissoring)
1340 - 1250	Strong	Aromatic C-N Stretch
900 - 650	Strong, Broad	N-H Wag

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
134	100	[M] ⁺ (Molecular Ion)
133	80	[M-H] ⁺
119	40	[M-NH ₃] ⁺
105	60	[M-C ₂ H ₅] ⁺ (loss of ethyl from cyclopropyl)
78	30	[C ₅ H ₄ N] ⁺ (Pyridyl fragment)

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a compound such as **5-Cyclopropylpyridin-3-amine**.

NMR Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of **5-Cyclopropylpyridin-3-amine**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry NMR tube.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
- ^1H NMR Spectroscopy Acquisition:
 - Spectrometer: 400 or 500 MHz NMR Spectrometer.
 - Pulse Sequence: A standard single-pulse sequence (e.g., zg30).
 - Number of Scans: 16-64, depending on the sample concentration.
 - Relaxation Delay (d1): 1-5 seconds.
 - Acquisition Time: 2-4 seconds.
 - Spectral Width: 0-12 ppm.
 - Temperature: 298 K.
- ^{13}C NMR Spectroscopy Acquisition:
 - Spectrometer: 100 or 125 MHz NMR Spectrometer.
 - Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Number of Scans: 1024 or more, as ^{13}C has a low natural abundance.
 - Relaxation Delay (d1): 2 seconds.
 - Acquisition Time: 1-2 seconds.

- Spectral Width: 0-220 ppm.
- Temperature: 298 K.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation:
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small amount of solid **5-Cyclopropylpyridin-3-amine** directly onto the ATR crystal.
- Data Acquisition:
 - Instrument: FTIR spectrometer equipped with an ATR accessory.
 - Background Scan: Record a background spectrum of the clean, empty ATR crystal.
 - Sample Scan: Apply pressure to the sample using the ATR anvil and collect the sample spectrum.
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.

Mass Spectrometry

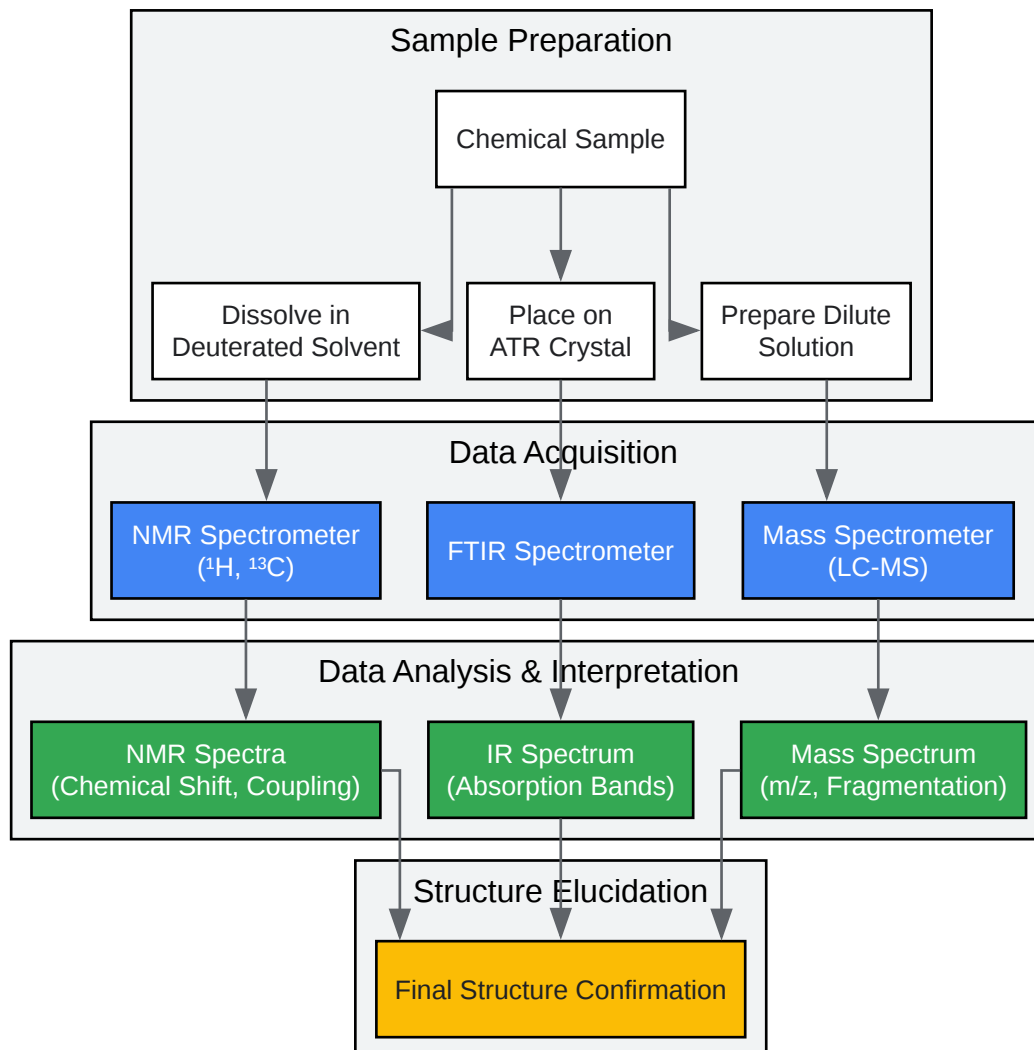
- Sample Preparation:
 - Prepare a dilute solution of **5-Cyclopropylpyridin-3-amine** (approximately 1 $\mu\text{g/mL}$) in a suitable solvent such as methanol or acetonitrile.
- Data Acquisition (LC-MS with ESI):

- Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system.
- Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
- Capillary Voltage: 3-4 kV.
- Nebulizer Gas (N₂): Flow rate appropriate for the instrument.
- Drying Gas (N₂): Flow rate and temperature optimized for solvent removal.
- Mass Range: m/z 50-500.
- Data Analysis: The fragmentation pattern can be studied using tandem mass spectrometry (MS/MS) by selecting the molecular ion for collision-induced dissociation (CID).

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

General Workflow for Spectroscopic Analysis



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Caption: Workflow for Spectroscopic Analysis.

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